Cas no 1807124-45-3 (Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate
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- インチ: 1S/C12H13NO2S/c1-3-8-5-11(16)10(7-13)4-9(8)6-12(14)15-2/h4-5,16H,3,6H2,1-2H3
- InChIKey: WGWZUILPEJXTMU-UHFFFAOYSA-N
- SMILES: SC1C(C#N)=CC(CC(=O)OC)=C(C=1)CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- トポロジー分子極性表面積: 51.1
- XLogP3: 2.4
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002317-250mg |
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate |
1807124-45-3 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010002317-500mg |
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate |
1807124-45-3 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010002317-1g |
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate |
1807124-45-3 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetateに関する追加情報
Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate (CAS No. 1807124-45-3)
The compound Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate (CAS No. 1807124-45-3) is a highly specialized organic compound with a complex structure that makes it valuable in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a cyano group, an ethyl group, a mercapto group, and an acetate ester. These functional groups contribute to its versatile reactivity and potential uses in organic synthesis, drug development, and material science.
Recent studies have highlighted the importance of Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate in the field of medicinal chemistry. The compound's structure allows for the formation of bioactive molecules with potential therapeutic applications. For instance, the cyano group can act as a nitrile pharmacophore, which is known to exhibit various biological activities, including anti-inflammatory and anticancer properties. Additionally, the mercapto group provides thiol functionality, which is crucial in redox reactions and can be utilized in designing antioxidants or metal-chelating agents.
In terms of synthesis, Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of an appropriate phenol derivative with an alkylating agent in the presence of a base. The introduction of the cyano and ethyl groups is achieved through substitution or addition reactions, while the acetate ester is formed via acetylation. The precise conditions and reagents used in these reactions are critical to ensuring high yields and purity of the final product.
The structural versatility of Methyl 5-cyano-2-ethyl-4-mecaptophenylacetate makes it an attractive building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic substitution, addition, and condensation reactions, allows chemists to design and synthesize a wide range of derivatives with tailored properties. For example, the mercapto group can be oxidized to form disulfide bonds, which are essential in forming stable structures in proteins and peptides.
From a pharmacological perspective, Methyl 5-cyano-2-ehtylphenylacetate has shown promise as a precursor for drug development. The compound's ability to modulate cellular pathways through its functional groups makes it a potential candidate for treating diseases such as cancer, inflammation, and neurodegenerative disorders. Recent research has focused on optimizing its bioavailability and minimizing potential side effects through structural modifications.
In conclusion, Methyl 5-cyano -2 ethyl -4 mercaptophenyl acetate (CAS No. 1807124 -45 -3) is a multifaceted compound with significant potential in various scientific domains. Its unique combination of functional groups enables it to serve as a valuable tool in organic synthesis, drug discovery, and material science. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow further.
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